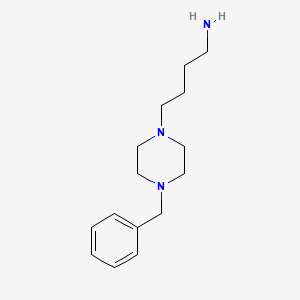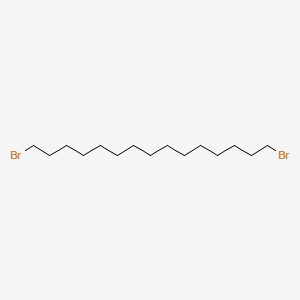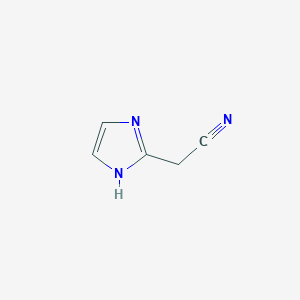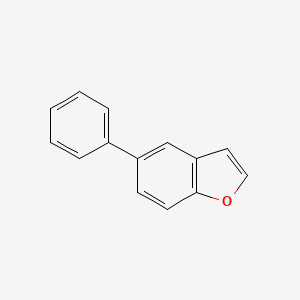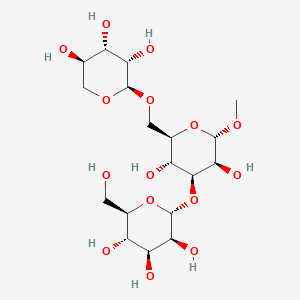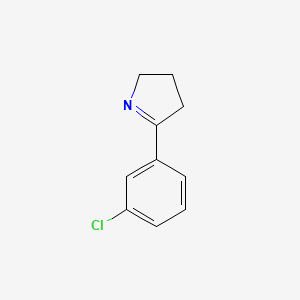
5-(3-Clorofenil)-3,4-dihidro-2H-pirrol
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction, followed by the attachment of the phenyl ring. The chlorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, and the presence of the chlorine atom could introduce interesting electronic effects. The nitrogen atom in the pyrrole ring is likely to carry a lone pair of electrons, which could have implications for the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen and chlorine atoms, as well as the aromaticity of the rings. It could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitrogen and chlorine atoms could make it polar, affecting its solubility in different solvents. The aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Aplicaciones Anticonvulsivas
Un compuesto con una estructura similar, “5-(3-clorofenil)-4-Hexil-2,4-Dihidro-3H-1,2,4-Triazol-3-Tiona (TP-315)”, ha sido estudiado como un posible fármaco anticonvulsivo . Este compuesto actúa sobre los canales de sodio dependientes de voltaje y exhibe actividad anticonvulsiva en una prueba MES (convulsión inducida por electrochoque máximo) y una prueba de 6 Hz en ratones . Dada la similitud estructural, “5-(3-Clorofenil)-3,4-dihidro-2H-pirrol” podría tener aplicaciones similares.
Investigación de Enfermedades Neurodegenerativas
El TP-315 mencionado anteriormente también ha sido estudiado en el contexto de enfermedades neurodegenerativas, específicamente la epilepsia . Alrededor del 30% de los pacientes todavía tienen epilepsia resistente a los medicamentos, que es insensible a la farmacoterapia utilizada hasta ahora . Por lo tanto, “this compound” podría ser un candidato para la investigación en esta área.
Descubrimiento y Desarrollo de Fármacos
Modelado Computacional
Se podrían emplear técnicas de modelado computacional para predecir la interacción de la molécula con objetivos biológicos específicos. Esto podría ayudar a comprender las aplicaciones potenciales de “this compound”.
Influencia de la Sustitución Clorofenil
El átomo de cloro en el anillo fenilo puede influir en las propiedades de la molécula y las interacciones potenciales con objetivos biológicos. Esto podría abrir una gama de aplicaciones potenciales en diferentes campos de investigación.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of Action
Based on the similarity to cccp, it might act as a protonophore, altering the permeability of mitochondria inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
Compounds with similar structures, such as cccp, are known to disrupt the electron transport chain, leading to the uncoupling of oxidative phosphorylation .
Result of Action
Based on the similarity to cccp, it might cause the gradual destruction of living cells and death of the organism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVNCODOPTYOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573323 | |
| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374588-99-5 | |
| Record name | 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


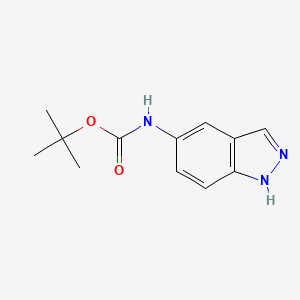

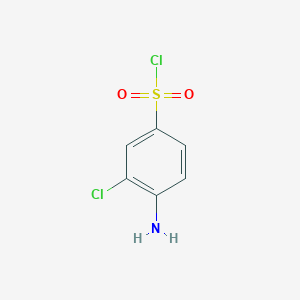
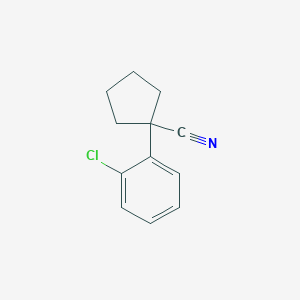

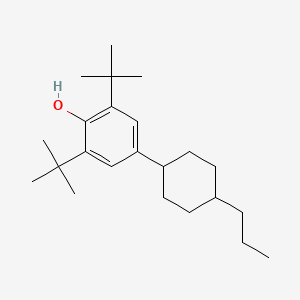
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
